REACTION_SMILES
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[Al+3:20].[CH3:13][Si:14]([CH3:15])([CH3:16])[C:17]#[N:18].[CH3:1][O:2][CH:3]([c:4]1[cH:5][c:6]([Br:10])[cH:7][cH:8][cH:9]1)[O:11][CH3:12].[CH3:28][C:29]#[N:30].[H-:19].[H-:22].[H-:23].[H-:24].[I-:25].[I-:27].[Li+:21].[Zn+2:26]>>[CH:3]([c:4]1[cH:5][c:6]([Br:10])[cH:7][cH:8][cH:9]1)([O:11][CH3:12])[CH2:17][NH2:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[I-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Zn+2]
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Name
|
|
Type
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product
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Smiles
|
COC(CN)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |